

Spectroscopic Characterization of Dicarbonate Intermediates: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Dicarbonate**

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This guide provides a comprehensive overview of the spectroscopic techniques used to characterize **dicarbonate** intermediates. **Dicarbonates**, intermediates often utilized in organic synthesis, particularly in the formation of carbonates and carbamates, require precise characterization to ensure reaction monitoring and product purity. This document details the application of key spectroscopic methods—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy—for the unambiguous identification and quantification of these transient species.

Spectroscopic Data of Dicarbonate Intermediates

The following tables summarize the characteristic spectroscopic data for several common **dicarbonate** intermediates. This information is crucial for the identification and differentiation of these compounds in reaction mixtures.

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful tool for identifying the characteristic carbonyl (C=O) stretching vibrations in **dicarbonate** intermediates. The presence of two carbonyl groups linked by an oxygen atom results in symmetric and asymmetric stretching modes, often observed as two distinct bands at higher wavenumbers compared to simple carbonates.[\[1\]](#)

Compound Name	Structure	C=O Asymmetric Stretch ($\nu_{as(C=O)}$) [cm $^{-1}$]	C=O Symmetric Stretch ($\nu_s(C=O)$) [cm $^{-1}$]	C-O-C Stretch ($\nu(C-O-C)$) [cm $^{-1}$]	Reference(s)
Dimethyl Dicarbonate	CH ₃ -O-CO-O-CO-O-CH ₃	~1832	~1760	~1156	[2][3]
Diethyl Pyrocarbonate	CH ₃ CH ₂ -O-CO-O-CO-O-CH ₂ CH ₃	~1820 - 1775	~1750	~1250 - 1210	[1]
Di-tert-butyl Dicarbonate	(CH ₃) ₃ C-O-CO-O-C(CH ₃) ₃	~1810	~1765	~1160	
α, β -diglycerol dicarbonate (bicyclic)	C ₇ H ₈ O ₆	1798 (five-membered ring), 1747 (six-membered ring)	-	-	[4]
Di(succinimid o) carbonate	C ₉ H ₈ N ₂ O ₇	~1780	~1740	-	[3][5][6][7]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy provides valuable information about the carbon framework of **dicarbonate** intermediates. The carbonyl carbons of the **dicarbonate** moiety typically resonate in the downfield region of the spectrum, and their chemical shifts can be influenced by the nature of the substituent groups.

Compound Name	Structure	Carbonyl Carbon (C=O) Chemical Shift [ppm]	Other Chemical Shifts [ppm]	Reference(s)
Diethyl Pyrocarbonate	<chem>CH3CH2-O-CO-O-CO-O-CH2CH3</chem>	~150.5	O-CH ₂ : ~66.5, CH ₃ : ~13.9	[5]
bis(cyclic carbonate)s (from PO3G)	-	~155.8	O-CH: ~76.1, O-CH ₂ : ~66.6	[8]
α -(cyclic carbonate), ω -hydroxyl end functional PDLLA	-	~154.4	-	[9]

Raman Spectroscopy Data

Raman spectroscopy is complementary to IR spectroscopy and can be particularly useful for studying symmetric vibrations. The symmetric stretching of the carbonate group in various environments gives rise to strong and characteristic Raman bands.

Species	Symmetric C-O Stretch ($\nu_1(\text{CO}_3^{2-})$) [cm ⁻¹]	Other Characteristic Bands [cm ⁻¹]	Reference(s)
Sodium Bicarbonate	~1060	-	[10]
Calcium Carbonate	~1097	-	[10]
Magnesium Carbonate	~1123	-	[10]

Experimental Protocols

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Reaction Monitoring

ATR-FTIR is a powerful technique for in-situ, real-time monitoring of chemical reactions involving **dicarbonate** intermediates. It allows for the direct analysis of liquid or solid samples without extensive preparation.

Objective: To monitor the formation and consumption of a **dicarbonate** intermediate during a chemical reaction.

Materials and Equipment:

- FTIR spectrometer equipped with an ATR accessory (e.g., diamond or ZnSe crystal).
- Reaction vessel compatible with the ATR probe.
- Reactants and solvents for the synthesis of the **dicarbonate** intermediate.
- Data acquisition and analysis software.

Procedure:

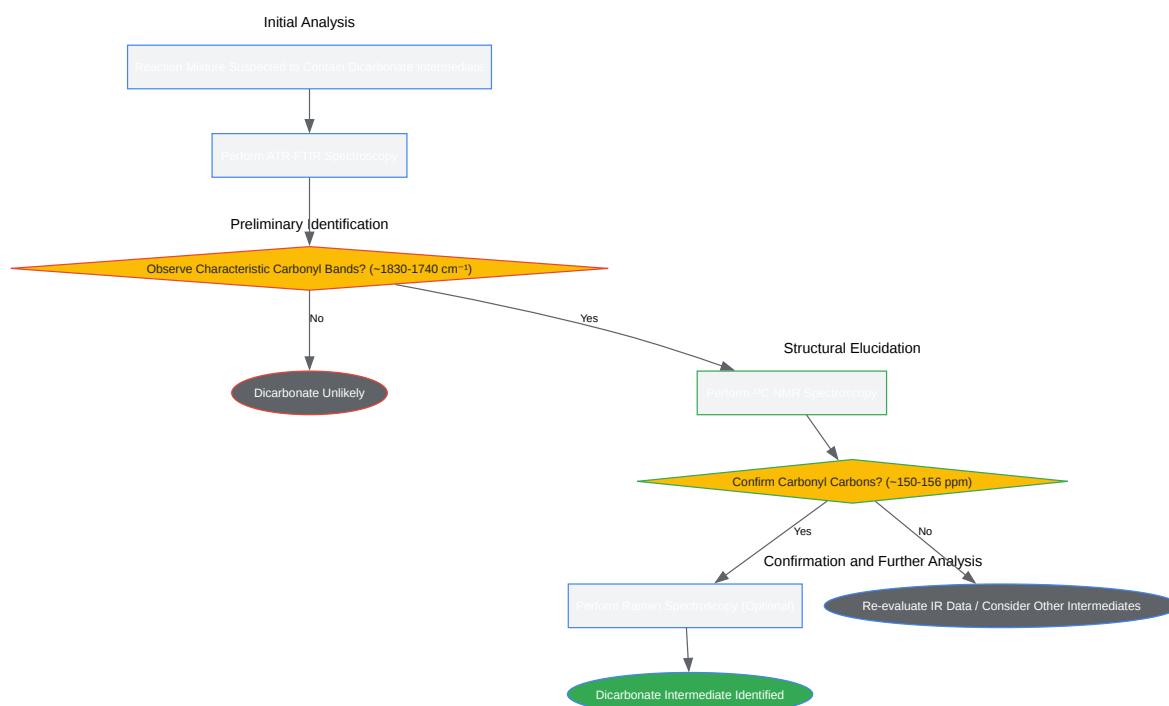
- Background Spectrum: Record a background spectrum of the clean, dry ATR crystal. This will be subtracted from the sample spectra to remove any instrumental and environmental artifacts.
- Initial Reactant Spectrum: Record the spectrum of the initial reaction mixture before the addition of the final reactant that initiates the formation of the **dicarbonate** intermediate. This will serve as the reference spectrum (time = 0).
- Reaction Initiation: Add the final reactant to the reaction vessel and immediately start acquiring spectra at regular time intervals (e.g., every 30 seconds or 1 minute, depending on the reaction kinetics).
- Data Acquisition: Continue collecting spectra throughout the course of the reaction until it reaches completion or equilibrium. Ensure that the reaction mixture is well-stirred to maintain homogeneity at the ATR crystal surface.

- Data Analysis:
 - Subtract the background spectrum from each of the collected sample spectra.
 - Identify the characteristic absorption bands of the **dicarbonate** intermediate (refer to Table 1.1).
 - Plot the absorbance of a characteristic peak of the **dicarbonate** intermediate as a function of time to obtain a kinetic profile of its formation and consumption.
 - Similarly, monitor the disappearance of reactant peaks and the appearance of product peaks to gain a comprehensive understanding of the reaction progress.

Visualization of Workflows and Pathways

Workflow for Spectroscopic Identification of Dicarbonate Intermediates

The following diagram illustrates a logical workflow for the identification and characterization of **dicarbonate** intermediates using a combination of spectroscopic techniques.

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Caption: Workflow for the spectroscopic identification of **dicarbonate** intermediates.

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